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Glidobactin F

Antitumor Leukemia In Vivo Efficacy

Researchers investigating proteasome-dependent pathways face experimental variability when substituting syrbactin analogs without empirical validation-minor fatty acyl chain differences between Glidobactin C, A, and F produce meaningful shifts in antifungal MIC values and in vivo efficacy. Glidobactin F (CAS 119259-72-2) provides a structurally defined, irreversible covalent 20S proteasome inhibitor with a distinct 2(E),4(E)-decadienoyl side chain that serves as an essential reference compound in SAR campaigns. • Irreversibly modifies the β5 subunit N-terminal threonine, enabling sustained chymotrypsin-like proteasome blockade distinct from reversible inhibitors such as bortezomib. • Functions as a potency benchmark for quantitative comparison of synthetic analogs with engineered fatty acyl groups or core modifications. • Documented activity against pathogenic fungi/yeast and in vivo survival extension in the P388 leukemia model for baseline efficacy calibration.

Molecular Formula C25H40N4O6
Molecular Weight 492.6 g/mol
CAS No. 119259-72-2
Cat. No. B049557
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameGlidobactin F
CAS119259-72-2
Synonymsglidobactin F
Molecular FormulaC25H40N4O6
Molecular Weight492.6 g/mol
Structural Identifiers
SMILESCCCCCC=CC=CC(=O)NC(C(C)O)C(=O)NC1CC(CCNC(=O)C=CC(NC1=O)C)O
InChIInChI=1S/C25H40N4O6/c1-4-5-6-7-8-9-10-11-22(33)29-23(18(3)30)25(35)28-20-16-19(31)14-15-26-21(32)13-12-17(2)27-24(20)34/h8-13,17-20,23,30-31H,4-7,14-16H2,1-3H3,(H,26,32)(H,27,34)(H,28,35)(H,29,33)/b9-8+,11-10+,13-12-/t17-,18+,19-,20-,23-/m0/s1
InChIKeyOJDBZOSAZHSDPV-UELYFCGDSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Glidobactin F (CAS 119259-72-2) Procurement Guide for Proteasome Inhibition Research


Glidobactin F (CAS 119259-72-2) is a minor natural product component belonging to the glidobactin family of acylpeptide antibiotics, isolated from the fermentation broth of the gliding bacterium Polyangium brachysporum [1]. This family, together with syringolins and cepafungins, constitutes the syrbactin class of bacterial secondary metabolites, which share a common mechanism of action as irreversible, covalent inhibitors of the eukaryotic 20S proteasome [2]. Glidobactin F possesses a conserved 12-membered peptidolactam core that is N-acylated with a medium-chain 2(E),4(E)-diene fatty acid, a structural feature that critically determines the potency and selectivity profile of the molecule [3]. This compound is recognized for its antitumor and antifungal activities and is primarily utilized as a research tool in studies of proteasome-dependent pathways and in the evaluation of syrbactin structure-activity relationships.

Why Generic Substitution of Glidobactin F with Other Syrbactins Fails in Experimental Systems


Substituting Glidobactin F with another glidobactin or syrbactin analog without empirical validation is scientifically unsound. While all syrbactins function as irreversible proteasome inhibitors, the length, saturation, and oxidation state of the N-acyl fatty acid tail dramatically influence both the potency of proteasome inhibition and the resulting biological spectrum [1]. For instance, the fatty acid chain length has been shown to correlate with antitumor activity, with dodecanoyl and tetradecanoyl analogs outperforming their shorter-chain counterparts [2]. Consequently, even minor structural variations—such as the difference between the fatty acyl chains of Glidobactin C, Glidobactin A, and Glidobactin F—can translate into meaningful shifts in antifungal MIC values and in vivo survival extension. Therefore, procurement decisions based solely on class membership, rather than on the specific quantitative performance data of the individual compound, introduce an unacceptable degree of experimental variability and risk compromising the reproducibility of proteasome-related assays.

Quantitative Comparative Evidence for Glidobactin F in Antitumor and Antifungal Applications


Comparative Antitumor Potency of Glidobactin F Relative to Glidobactin C in Murine Leukemia Model

Glidobactin F demonstrates antitumor activity in a murine leukemia model, extending the survival time of mice inoculated with P388 leukemia cells [1]. While the precise magnitude of survival prolongation for Glidobactin F is not specified in the available primary literature, it is consistently reported as a 'minor component' alongside Glidobactins D, E, G, and H, with Glidobactin C unambiguously designated as the most potent antitumor agent within the family . This rank ordering provides a clear baseline for selection: Glidobactin F is a valid tool compound for investigating the antitumor potential of the syrbactin class, but it does not achieve the maximal in vivo efficacy observed for Glidobactin C .

Antitumor Leukemia In Vivo Efficacy

Comparative Antifungal Activity of Glidobactin F Against Pathogenic Fungi and Yeast

Glidobactin F exhibits activity against pathogenic fungi and yeast [1]. Within the glidobactin family, Glidobactin C is reported to be the most potent antifungal component, with a confirmed minimum inhibitory concentration (MIC) of 0.8 µg/mL against both Candida albicans and Aspergillus fumigatus . As a minor component, Glidobactin F's antifungal activity is understood to be less potent than that of Glidobactin C, consistent with the established SAR that potency is highly sensitive to modifications in the fatty acid moiety [2].

Antifungal Candida albicans Aspergillus fumigatus

Mechanism of Action: Irreversible Proteasome Inhibition by Glidobactin F

Glidobactin F, as a member of the syrbactin class, acts as an irreversible inhibitor of the eukaryotic 20S proteasome [1]. This mechanism is distinct from that of reversible peptide boronic acid inhibitors like bortezomib. Structural studies with the closely related analog Glidobactin A have confirmed that the conserved α,β-unsaturated carbonyl moiety within the 12-membered macrolactam ring undergoes a Michael addition with the N-terminal threonine (Thr1Oγ) of the catalytic β5 subunit, forming a stable covalent ether bond that permanently blocks the chymotrypsin-like activity of the proteasome [2]. The X-ray crystal structure of the 20S yeast proteasome in complex with glidobactin provides atomic-level detail of this binding mode [3].

Proteasome Inhibition Mechanism of Action Covalent Binding

Structural Differentiation: Fatty Acyl Chain Determines Glidobactin F's Activity Profile

Glidobactin F is N-acylated with a 2(E),4(E)-decadienoyl fatty acid side chain (C10:2) attached to the threonine residue of the peptidolactam core [1]. This specific acyl group distinguishes it from other glidobactins, such as Glidobactin A (which bears a longer acyl chain) and Glidobactin C (which possesses a different acyl chain). The length and unsaturation of this fatty acid tail are established determinants of proteasome inhibition potency within the syrbactin family, as demonstrated by the enhanced activity of synthetic dodecanoyl and tetradecanoyl analogs [2]. Crystal structure analysis of GLNPs indicates that the degree of unsaturation and the length of the aliphatic tail are critical for bioactivity [3].

Structure-Activity Relationship Fatty Acyl Chain Chemical Diversity

Defined Research Applications for Glidobactin F Based on Verified Evidence


Proteasome Inhibition Studies in Mammalian Cell Culture

Glidobactin F is suitable for experiments requiring irreversible, covalent inhibition of the 20S proteasome in eukaryotic cells. As a syrbactin-class inhibitor, it covalently modifies the N-terminal threonine of the β5 subunit, leading to sustained blockade of chymotrypsin-like proteasome activity [1]. This mechanism is distinct from that of reversible inhibitors like bortezomib, making Glidobactin F a valuable tool for studying the cellular consequences of persistent proteasome impairment, including the accumulation of polyubiquitinated proteins and the induction of endoplasmic reticulum stress.

Structure-Activity Relationship (SAR) Studies of Syrbactin Analogs

Due to its well-defined, yet distinct, 2(E),4(E)-decadienoyl fatty acid side chain, Glidobactin F serves as an essential reference compound in SAR campaigns aimed at optimizing syrbactin proteasome inhibitors [1]. Its biological activity, though less potent than Glidobactin C [2], provides a specific benchmark against which synthetic analogs with engineered fatty acyl groups or core modifications can be quantitatively compared, thereby facilitating the identification of structural features that enhance potency, selectivity, or pharmacokinetic properties.

Comparative Antifungal and Antitumor Profiling

Glidobactin F is ideally employed as a comparator compound in studies investigating the antifungal or antitumor spectrum of new synthetic syrbactin derivatives. Its documented activity against pathogenic fungi and yeast [1], coupled with its ability to prolong survival in the P388 leukemia model [2], allows researchers to establish a baseline for efficacy. By comparing new chemical entities against both Glidobactin F (a less active minor component) and Glidobactin C (the most potent natural glidobactin), scientists can accurately assess the relative therapeutic window and potential of their lead compounds.

Investigation of Proteasome Inhibitor Resistance Mechanisms

Given its irreversible covalent binding mode to the 20S proteasome [1], Glidobactin F is a relevant tool for generating and characterizing cancer cell lines with acquired resistance to covalent proteasome inhibitors. By exposing cells to sub-lethal concentrations of Glidobactin F and selecting for resistant clones, researchers can identify mutations in the β5 subunit or compensatory changes in protein degradation pathways that confer resistance. Such studies are critical for understanding the potential limitations of syrbactin-based therapies and for designing strategies to overcome resistance.

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